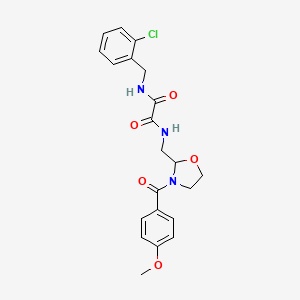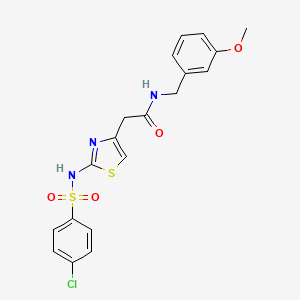
N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride” is a compound that contains a bromophenyl group, a methylamino group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group would likely contribute to the compound’s overall polarity and could potentially influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The bromine atom in the bromophenyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The methylamino group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s density and boiling point compared to compounds with similar structures but without the bromine atom .作用機序
The mechanism of action of N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to bind to the TRPA1 receptor, which plays a role in pain perception and inflammation. The compound also activates the potassium channel KCNQ2/3, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-tumor activity. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride is its potency and selectivity for specific ion channels and receptors. This makes it a valuable tool for researchers studying the nervous system and other physiological systems. However, this compound can be difficult to work with due to its low solubility in some solvents and its tendency to form aggregates in solution.
将来の方向性
There are several potential future directions for research involving N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride. One area of interest is the development of novel this compound analogs with improved solubility and selectivity for specific ion channels and receptors. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including chronic pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological systems.
合成法
N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride can be synthesized through a multistep process involving the reaction of 2-bromobenzonitrile with methylamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride has been used in various scientific research applications, including the study of the central nervous system, cardiovascular system, and cancer. The compound has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain conditions. This compound has also been shown to have anti-tumor activity, inhibiting the growth of cancer cells in vitro and in vivo.
Safety and Hazards
特性
IUPAC Name |
N-(2-bromophenyl)-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFLVMJECNIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2782219.png)
![(Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2782220.png)
![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2782222.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2782223.png)


![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)
![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2782232.png)


![2-Hydroxy-5-(prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2782235.png)

![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)
